molecular formula C12H9BrO2 B1270613 5-(2-Bromo-4-methylphenyl)-2-furaldehyde CAS No. 359810-48-3

5-(2-Bromo-4-methylphenyl)-2-furaldehyde

Cat. No.: B1270613
CAS No.: 359810-48-3
M. Wt: 265.1 g/mol
InChI Key: JRJUEVPOZMWWNK-UHFFFAOYSA-N
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Description

5-(2-Bromo-4-methylphenyl)-2-furaldehyde is an organic compound that features a furan ring substituted with a 2-bromo-4-methylphenyl group at the 5-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-4-methylphenyl)-2-furaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-methylphenol and furfural.

    Reaction Conditions: The reaction is carried out under acidic conditions, often using a Lewis acid catalyst such as aluminum chloride.

    Procedure: The 2-bromo-4-methylphenol is first converted to its corresponding Grignard reagent by reacting with magnesium in anhydrous ether. This Grignard reagent is then reacted with furfural to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-4-methylphenyl)-2-furaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 5-(2-Bromo-4-methylphenyl)-2-furancarboxylic acid.

    Reduction: 5-(2-Bromo-4-methylphenyl)-2-furylmethanol.

    Substitution: 5-(2-Methoxy-4-methylphenyl)-2-furaldehyde.

Scientific Research Applications

5-(2-Bromo-4-methylphenyl)-2-furaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Bromo-4-methylphenyl)-2-furaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom can participate in halogen bonding, influencing molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Bromo-4-methylphenyl)-2-furancarboxylic acid
  • 5-(2-Bromo-4-methylphenyl)-2-furylmethanol
  • 5-(2-Methoxy-4-methylphenyl)-2-furaldehyde

Uniqueness

5-(2-Bromo-4-methylphenyl)-2-furaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the furan ring

Properties

IUPAC Name

5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-8-2-4-10(11(13)6-8)12-5-3-9(7-14)15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJUEVPOZMWWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358068
Record name 5-(2-Bromo-4-methylphenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359810-48-3
Record name 5-(2-Bromo-4-methylphenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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